molecular formula C5H11BF3NO B595330 Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide CAS No. 1268340-94-8

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide

Cat. No.: B595330
CAS No.: 1268340-94-8
M. Wt: 168.954
InChI Key: FQKLIGKQQGNVHW-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide: is a chemical compound with the molecular formula C5H11BF3NO . It is known for its unique structure, which includes a morpholine ring and a trifluoroborate group. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(morpholin-4-ium-4-ylmethyl)boranuide typically involves the reaction of morpholine with boron trifluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and purity. The process involves similar reaction conditions as in the laboratory but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroborate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized morpholine derivatives.

Scientific Research Applications

Chemistry: Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its stability and reactivity make it a valuable tool for chemists.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways. Its unique structure allows it to interact with various biological molecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to form stable complexes with biological targets makes it a promising candidate for drug design.

Industry: In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its versatility and reactivity make it a valuable component in many industrial applications.

Mechanism of Action

The mechanism of action of trifluoro(morpholin-4-ium-4-ylmethyl)boranuide involves its interaction with molecular targets through its trifluoroborate group. This group can form stable complexes with various substrates, facilitating chemical reactions. The morpholine ring provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical processes.

Comparison with Similar Compounds

  • Trifluoro(morpholin-4-ylmethyl)borate
  • Morpholinium-4-ylmethyl trifluoroborate internal salt
  • Morpholinium-4-yl-methyl trifluoroborate

Uniqueness: Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is unique due to its combination of a morpholine ring and a trifluoroborate group. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced reactivity and stability, making it a preferred choice in many research and industrial applications.

Properties

IUPAC Name

trifluoro(morpholin-4-ium-4-ylmethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKLIGKQQGNVHW-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C[NH+]1CCOCC1)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692882
Record name Trifluoro[(morpholin-4-ium-4-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268340-94-8
Record name Trifluoro[(morpholin-4-ium-4-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Morpholinium-4-ylmethyl)trifluoroborate internal salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.